7-(Aminomethyl)quinolin-8-ol dihydrochloride
Overview
Description
7-(Aminomethyl)quinolin-8-ol dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)quinolin-8-ol dihydrochloride typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials for this synthesis are 8-hydroxyquinoline, formaldehyde, and a primary or secondary amine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the aminomethylated product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction mixture is typically purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)quinolin-8-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different aminomethylated quinoline derivatives.
Substitution: The compound can undergo substitution reactions where the aminomethyl group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
7-(Aminomethyl)quinolin-8-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)quinolin-8-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to chelate metal ions, which can inhibit the activity of certain enzymes and proteins. This chelation process disrupts the normal function of these biomolecules, leading to various biological effects. Additionally, the compound can interact with DNA and other cellular components, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound of 7-(Aminomethyl)quinolin-8-ol dihydrochloride, known for its chelating properties and biological activities.
Quinoline-8-thiol: Another derivative of quinoline with similar chemical properties and applications.
5-(Aminomethyl)quinolin-8-ol dihydrochloride: A closely related compound with similar structure and properties.
Uniqueness
This compound is unique due to its specific aminomethyl group at the 7-position, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-(aminomethyl)quinolin-8-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-6-8-4-3-7-2-1-5-12-9(7)10(8)13;;/h1-5,13H,6,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAOQHCWEXAHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)CN)O)N=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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